molecular formula C22H18N4O2S B12038803 5-(3-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-(3-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12038803
M. Wt: 402.5 g/mol
InChI Key: JZNSVXRVNICQRD-HZHRSRAPSA-N
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Description

5-(3-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, featuring a triazole ring, methoxyphenyl, and phenoxybenzylidene groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the triazole intermediate.

    Formation of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the triazole derivative and an appropriate benzaldehyde under acidic or basic conditions.

    Final Thiol Group Introduction: The thiol group is typically introduced via a nucleophilic substitution reaction using thiourea or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylidene group can undergo reduction to form the corresponding benzyl derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

This compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, this compound is explored for its antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as an antimicrobial agent, anticancer drug, and in the treatment of inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s triazole ring can interact with metal ions, influencing enzyme activity, while the methoxyphenyl and phenoxybenzylidene groups can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-Triazole-3-thiol Derivatives: These compounds share the triazole-thiol core structure but differ in their substituents.

    Benzylidene Amino Derivatives: Compounds with similar benzylidene amino groups but different core structures.

Uniqueness

The uniqueness of 5-(3-Methoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H18N4O2S/c1-27-19-11-6-8-17(14-19)21-24-25-22(29)26(21)23-15-16-7-5-12-20(13-16)28-18-9-3-2-4-10-18/h2-15H,1H3,(H,25,29)/b23-15+

InChI Key

JZNSVXRVNICQRD-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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